Perfluorohexyl iodide

Catalog No.
S1895514
CAS No.
355-43-1
M.F
C6F13I
M. Wt
445.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorohexyl iodide

CAS Number

355-43-1

Product Name

Perfluorohexyl iodide

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane

Molecular Formula

C6F13I

Molecular Weight

445.95 g/mol

InChI

InChI=1S/C6F13I/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)20

InChI Key

BULLJMKUVKYZDJ-UHFFFAOYSA-N

SMILES

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Canonical SMILES

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Perfluorohexyl iodide, scientifically known as 1H,1H,2H,2H-perfluorohexyl iodide, is a polyfluorinated iodine alkane characterized by its molecular formula C6H4F9IC_6H_4F_9I and a molecular weight of approximately 373.99 g/mol. This compound features a fully fluorinated hexyl chain with an iodine atom attached, making it part of a class known as perfluoroalkyl iodides. These compounds are synthesized primarily through the telomerization process involving iodine pentafluoride and unsaturated hydrocarbons such as tetrafluoroethylene and ethylene .

Perfluorohexyl iodide appears as a clear liquid that can range in color from colorless to light yellow or light red. It has a melting point of -25°C and a boiling point of 138°C. Its density is 1.94 g/mL at 20°C, and it exhibits slight solubility in methanol while being soluble in chloroform .

There is no documented information available on the specific mechanism of action of perfluorohexyl iodide in scientific research. PFAIs in general are not known to play a significant role in biological systems.

Information on the specific hazards associated with perfluorohexyl iodide is limited. PFAIs in general are a class of emerging contaminants raising concerns due to their environmental persistence and potential for bioaccumulation [].

  • Environmental persistence: PFAIs do not readily break down in the environment and can accumulate in soil, water, and biota.
  • Bioaccumulation: PFAIs can bioaccumulate in organisms as they move up the food chain, potentially posing risks to wildlife and human health [].
, notably radical additions and coupling reactions. For instance:

  • Radical Addition: The compound can react with vinyl acetate to form iodine-containing adducts under specific conditions .
  • Wurtz Coupling Reaction: It can undergo Wurtz coupling reactions, which involve the coupling of two alkyl halides to form a new carbon-carbon bond. This reaction can be facilitated by organic substances like triphenylphosphine .

Additionally, the addition of perfluorohexyl iodide to allyl chloride yields products such as 3-(perfluorohexyl)prop-1-ene alongside other iodine-containing compounds .

The synthesis of perfluorohexyl iodide typically involves:

  • Telomerization Process: This method utilizes iodine pentafluoride reacting with unsaturated hydrocarbons like tetrafluoroethylene. The process allows for the incorporation of iodine into the fluorinated alkane chain.
  • Radical Reactions: Various radical initiation methods can also be employed to facilitate the formation of this compound from simpler precursors.

These synthesis methods emphasize the utility of perfluorohexyl iodide as an intermediate in producing other fluorinated compounds .

Perfluorohexyl iodide serves multiple purposes across various fields:

  • Industrial Intermediate: It is used as an intermediate in the production of fluorinated phosphonium ionic liquids and other fluorinated chemicals.
  • Research Reagent: The compound is utilized in organic chemistry as a reagent for synthesizing novel fluorinated compounds.
  • Fluorotelomer Production: It plays a role in producing fluorotelomer alcohols and acrylate monomers, which are important in manufacturing processes .

Perfluorohexyl iodide shares similarities with several other perfluorinated compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightUnique Features
Perfluorooctyl iodideC8F17I445.9479Longer carbon chain; used in more extensive industrial applications
Perfluorobutyl iodideC4F9I373.99Shorter chain; less hydrophobic than perfluorohexyl iodide
Perfluoropropyl iodideC3F7I295.99Shortest chain; exhibits different chemical reactivity
Perfluorodecyl iodideC10F21I505.99Even longer chain; higher boiling point and density

Perfluorohexyl iodide is unique due to its balance between molecular weight and reactivity, making it suitable for specific applications in organic synthesis while exhibiting properties typical of longer-chain perfluorinated compounds without excessive hydrophobicity .

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) designates perfluorohexyl iodide as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane . This name reflects the substitution pattern: all hydrogen atoms on the hexane backbone are replaced by fluorine, except for the terminal iodine at position 6.

Molecular Formula and Stereochemical Considerations

The molecular formula C₆F₁₃I (molecular weight: 445.95 g/mol) indicates a fully fluorinated six-carbon chain. The absence of chiral centers due to symmetric fluorine substitution (C-F bonds) and the linear arrangement of the perfluoroalkyl chain preclude stereoisomerism. However, structural isomerism arises in derivatives where iodine is positioned differently (e.g., 1H,1H,2H,2H-perfluorohexyl iodide) .

Comparative Analysis of Isomeric Forms

Isomeric variants, such as 1H,1H,2H,2H-perfluorohexyl iodide (CAS: 2043-55-2), feature partial fluorination with hydrogen atoms retained near the iodide group . These isomers exhibit distinct reactivity; for example, the presence of hydrogen allows for further functionalization via radical or nucleophilic pathways, unlike the fully fluorinated parent compound.

Historical Context and Discovery Timeline

Perfluorohexyl iodide emerged from advancements in fluorination techniques during the mid-20th century. The telomerization method, pioneered by Haszeldine in the 1950s, enabled the synthesis of perfluoroalkyl iodides via the reaction of tetrafluoroethylene with iodine pentafluoride . Industrial adoption accelerated in the 1990s, with patents detailing optimized processes for large-scale production, such as the use of antimony pentafluoride catalysts .

Significance in Fluoroorganic Chemistry

Perfluorohexyl iodide is a cornerstone in synthesizing fluorinated materials:

  • Surfactants and Coatings: Its hydrophobic and lipophobic properties make it ideal for water- and oil-repellent coatings .
  • Pharmaceutical Intermediates: Serves as a precursor for fluorinated drug candidates, leveraging the metabolic stability of C-F bonds .
  • Polymer Chemistry: Used to graft fluorinated side chains onto polymers, enhancing thermal and chemical resistance .
PropertyValue/DescriptionSource
Molecular FormulaC₆F₁₃I
CAS Number355-43-1
Boiling Point117°C at 760 mmHg
Density2.06 g/mL at 25°C
For Perfluorohexyl Iodide

Synthesis MethodTypical Reaction ConditionsTypical Yield (%)SelectivityIndustrial Applicability
Electrochemical FluorinationAnhydrous HF, Ni electrodes, 4-8V70-80 (mixed isomers)Linear:Branched 70:30High
Telomerization with TFE300-490°C, 0.5-2.8 MPa, Cu catalyst95-98 (purified)High linear selectivityVery High
Direct Fluorination20-100°C, F₂ gas, metal catalysts40-60Mixed chain lengthsMedium
Iodine Pentafluoride/Antimony Pentafluoride60-130°C, IF₅/SbF₅ catalyst85-92Controlled distributionMedium
Transition Metal CouplingPd/Ni catalysts, RT-80°C65-85High regioselectivityMedium
Continuous Flow Synthesis300-340°C, packed tower reactor90-95Tunable distributionVery High

Table 2: Physical Properties of Perfluorohexyl Iodide

PropertyValue
Molecular FormulaC₆F₁₃I
Molecular Weight (g/mol)445.95
CAS Registry Number355-43-1
Melting Point (°C)-45 to -46
Boiling Point (°C)117
Density (g/mL at 25°C)2.063
Refractive Index (20°C)1.329
Flash Point (°C)>100
Water SolubilityInsoluble
AppearanceColorless to light pink liquid

Table 3: Process Optimization Parameters

ParameterTelomerizationECF ProcessFlow Synthesis
Temperature Range (°C)450-4900-25300-340
Pressure Range (MPa)0.5-2.80.1-0.20.1-0.5
Catalyst Loading (%)0.1-1.0N/A0.005-0.01
Residence Time (min)2-860-1205-15
Conversion Rate (%)85-9570-8590-98
Selectivity to C₆ (%)40-6025-3545-65
Energy Consumption (kWh/kg)2.5-4.08-121.8-3.2
Purification Efficiency (%)95-9990-9598-99.5

Physical Description

Liquid

XLogP3

5.4

Boiling Point

118.0 °C

Melting Point

-46.0 °C

UNII

A2A17JUG4R

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H315 (18.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (18.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (74.07%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

355-43-1

Wikipedia

Perfluoro-1-iodohexane

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All other basic organic chemical manufacturing
Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo-: ACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types